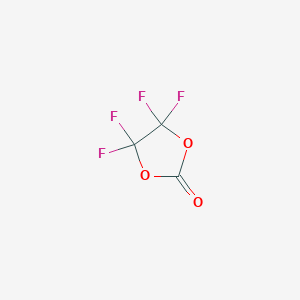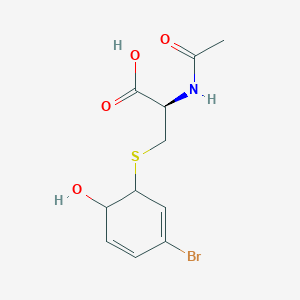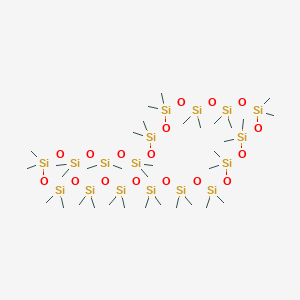
Cycloheptadecasiloxane, tetratriacontamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptadecasiloxane, tetratriacontamethyl- (CTM) is a cyclic siloxane compound with the chemical formula (C37H82O7Si7)n. It is a member of the family of compounds known as cyclic siloxanes, which have a wide range of applications in the fields of materials science, electronics, and biomedicine. In
科学的研究の応用
Cycloheptadecasiloxane, tetratriacontamethyl- has been extensively studied for its potential applications in various fields of scientific research. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- has been used as a precursor for the synthesis of functionalized siloxane polymers, which have applications in the development of advanced materials such as coatings, adhesives, and composites. In electronics, Cycloheptadecasiloxane, tetratriacontamethyl- has been investigated for its potential use as a dielectric material in the fabrication of microelectronic devices such as transistors and capacitors. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- has been studied for its potential use as a drug delivery system, due to its ability to encapsulate and release various types of drugs.
作用機序
The mechanism of action of Cycloheptadecasiloxane, tetratriacontamethyl- is not fully understood, but it is believed to involve the formation of stable complexes with various types of molecules, including drugs, proteins, and nucleic acids. These complexes can then be transported across cell membranes and into cells, where they can exert their effects. Cycloheptadecasiloxane, tetratriacontamethyl- has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
生化学的および生理学的効果
Cycloheptadecasiloxane, tetratriacontamethyl- has been shown to have a wide range of biochemical and physiological effects, depending on the specific application. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- has been used to improve the mechanical and thermal properties of polymers, while in electronics, it has been used to improve the dielectric properties of insulators. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- has been shown to enhance the bioavailability and efficacy of various drugs, as well as to reduce their toxicity. Cycloheptadecasiloxane, tetratriacontamethyl- has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
実験室実験の利点と制限
One of the main advantages of Cycloheptadecasiloxane, tetratriacontamethyl- is its versatility, as it can be used in a wide range of applications in materials science, electronics, and biomedicine. Cycloheptadecasiloxane, tetratriacontamethyl- is also relatively easy to synthesize and purify, which makes it a cost-effective option for many research laboratories. However, one of the main limitations of Cycloheptadecasiloxane, tetratriacontamethyl- is its potential toxicity, which can pose a risk to researchers who handle it. In addition, Cycloheptadecasiloxane, tetratriacontamethyl- is not always stable under certain conditions, which can limit its usefulness in certain applications.
将来の方向性
There are many potential future directions for the research and development of Cycloheptadecasiloxane, tetratriacontamethyl-. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- could be used to develop new types of functionalized polymers with improved properties such as biocompatibility and mechanical strength. In electronics, Cycloheptadecasiloxane, tetratriacontamethyl- could be used to develop new types of microelectronic devices with improved performance and reliability. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- could be further investigated for its potential use in drug delivery and cancer therapy. Overall, the potential applications of Cycloheptadecasiloxane, tetratriacontamethyl- are vast and varied, and further research is needed to fully explore its potential.
合成法
The synthesis of Cycloheptadecasiloxane, tetratriacontamethyl- involves the reaction of trichlorosilane (SiHCl3) with a mixture of methyltrichlorosilane (MeSiCl3) and dimethyldichlorosilane (Me2SiCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction produces a mixture of cyclic siloxanes, including Cycloheptadecasiloxane, tetratriacontamethyl-, which can be separated and purified using various methods such as distillation, chromatography, and crystallization.
特性
CAS番号 |
150026-96-3 |
|---|---|
製品名 |
Cycloheptadecasiloxane, tetratriacontamethyl- |
分子式 |
C34H102O17Si17 |
分子量 |
1260.6 g/mol |
IUPAC名 |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32,34,34-tetratriacontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34-heptadecasilacyclotetratriacontane |
InChI |
InChI=1S/C34H102O17Si17/c1-52(2)35-53(3,4)37-55(7,8)39-57(11,12)41-59(15,16)43-61(19,20)45-63(23,24)47-65(27,28)49-67(31,32)51-68(33,34)50-66(29,30)48-64(25,26)46-62(21,22)44-60(17,18)42-58(13,14)40-56(9,10)38-54(5,6)36-52/h1-34H3 |
InChIキー |
QKOWOBLRWSNMKS-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
正規SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
同義語 |
TETRATRIACONTAMETHYLCYCLOHEPTADECASILOXANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



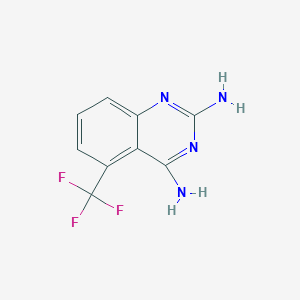
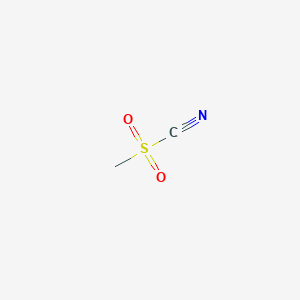
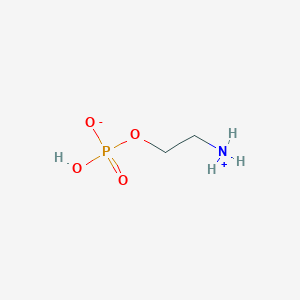
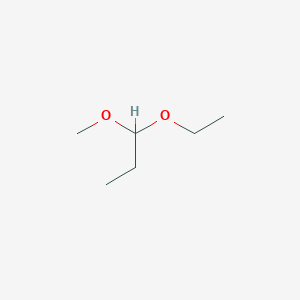
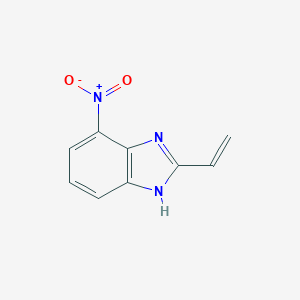
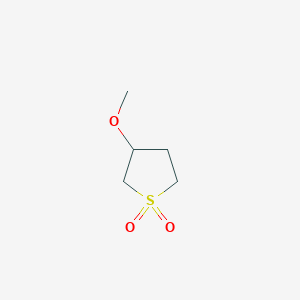
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
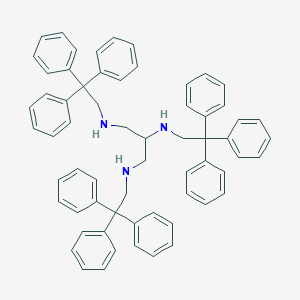
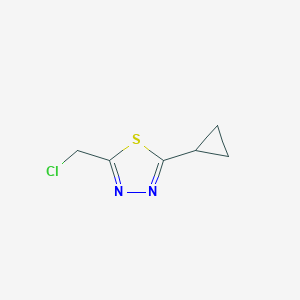
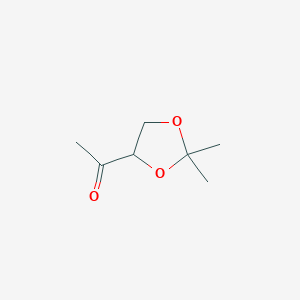
![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)
